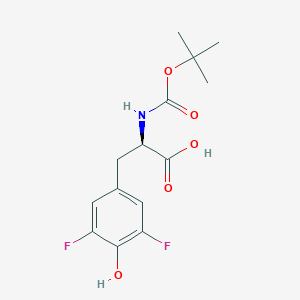

N-Boc-3,5-Difluoro-D-tyrosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

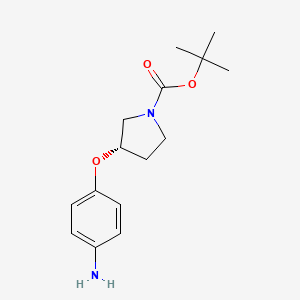

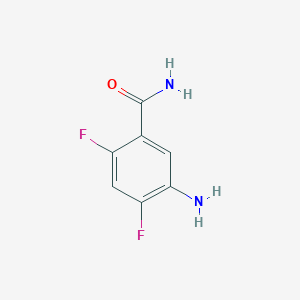

N-Boc-3,5-Difluoro-D-tyrosine is a derivative of the amino acid tyrosine, which has been modified to include a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms at the 3 and 5 positions of the aromatic ring. The Boc group is commonly used in peptide synthesis to protect the amine functionality of amino acids during the coupling reactions, and it can be removed under acidic conditions. The presence of fluorine atoms can influence the molecule's reactivity and physical properties, potentially leading to unique biological activity or altered pharmacokinetics.

Synthesis Analysis

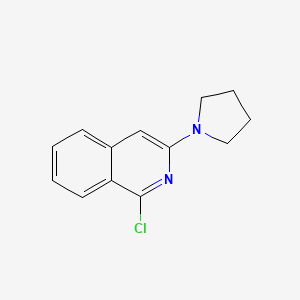

The synthesis of tyrosine derivatives, such as N-Boc-3,5-Difluoro-D-tyrosine, often involves the introduction of the Boc protecting group and subsequent functionalization of the aromatic ring. For example, the synthesis of (S)-N-Boc-2,6-dimethyltyrosine is achieved through palladium-catalyzed directed C-H functionalization, which allows for the introduction of methyl groups at specific positions on the aromatic ring without racemization at the α-chiral centers . Although the exact synthesis of N-Boc-3,5-Difluoro-D-tyrosine is not described in the provided papers, similar methodologies could be applied for its synthesis, with appropriate reagents for the introduction of fluorine atoms.

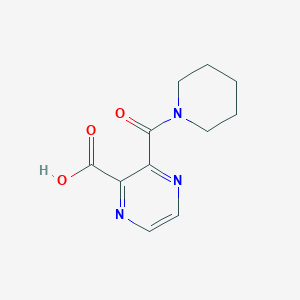

Molecular Structure Analysis

The molecular structure of N-Boc-3,5-Difluoro-D-tyrosine would feature a phenolic ring with two fluorine substituents and an α-amino acid structure protected by a Boc group. The fluorine atoms would likely influence the electron distribution in the aromatic system, potentially affecting the reactivity of the phenolic hydroxyl group. The Boc group would provide steric bulk near the amine, which could influence the overall conformation of the molecule.

Chemical Reactions Analysis

Tyrosine derivatives can undergo various chemical reactions, particularly at the phenolic hydroxyl group and the amino group once the Boc protecting group is removed. For instance, N,N'-diBoc-dityrosine is synthesized through HRP-catalyzed oxidation of N-Boc-L-tyrosine, demonstrating the reactivity of the phenolic group in oxidative coupling reactions . The Boc group itself can be removed using trifluoroacetic acid, revealing the free amine for further chemical transformations . The presence of fluorine atoms in N-Boc-3,5-Difluoro-D-tyrosine would likely affect its reactivity in similar oxidative processes or in reactions involving electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-3,5-Difluoro-D-tyrosine would be influenced by both the Boc protecting group and the fluorine substituents. The Boc group increases the steric bulk and hydrophobicity of the molecule, which could affect its solubility and interaction with other molecules . The fluorine atoms would contribute to the molecule's acidity, lipophilicity, and potential for hydrogen bonding, which are important factors in drug design and peptide synthesis . The exact properties would need to be determined experimentally, but these general effects of the Boc group and fluorine substituents on tyrosine derivatives can be inferred from the literature.

Aplicaciones Científicas De Investigación

- N-Boc-3,5-Difluoro-D-tyrosine is a derivative of tyrosine, an amino acid. The “N-Boc” refers to a protective group used in organic chemistry, specifically for the protection of amines .

- This compound has a molecular weight of 317.29 .

- It’s often used in pharmaceutical testing as a high-quality reference standard .

Safety And Hazards

Propiedades

IUPAC Name |

(2R)-3-(3,5-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRXLQAYDCVCPC-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)O)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)F)O)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-3,5-Difluoro-D-tyrosine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylthieno[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B1294119.png)

![N-(Benzo[d]thiazol-2-ylmethyl)isobutyramide](/img/structure/B1294123.png)

![7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1294130.png)

![2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1294157.png)